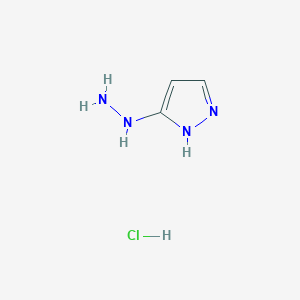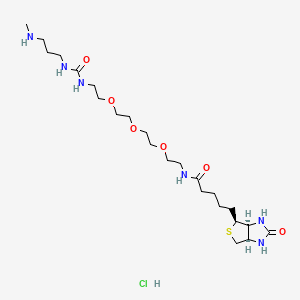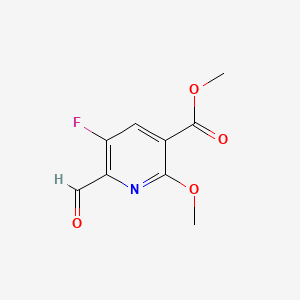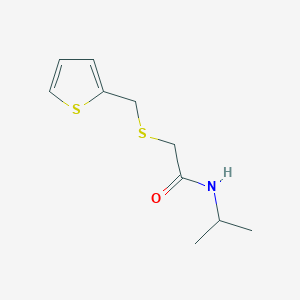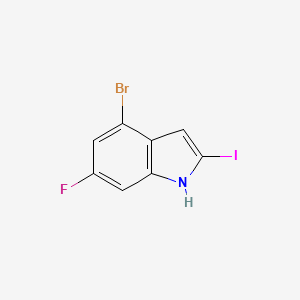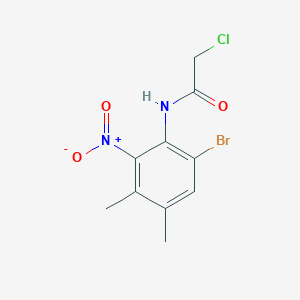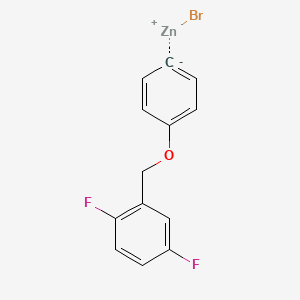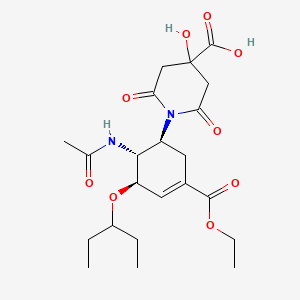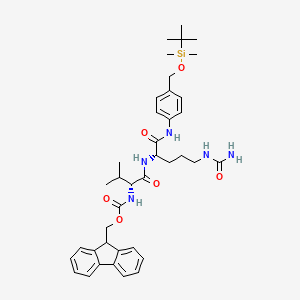
tert-Butyl (2-chloro-4,6-difluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-chloro-4,6-difluorophenyl)carbamate is an organic compound with the molecular formula C11H12ClF2NO2 and a molecular weight of 263.67 g/mol . This compound is characterized by the presence of a tert-butyl group, a chloro group, and two fluorine atoms attached to a phenyl ring, along with a carbamate functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of tert-Butyl (2-chloro-4,6-difluorophenyl)carbamate typically involves the reaction of 2-chloro-4,6-difluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
tert-Butyl (2-chloro-4,6-difluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: While the compound itself is relatively stable, the phenyl ring can undergo oxidation or reduction reactions under specific conditions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted phenyl derivatives, while hydrolysis results in the formation of 2-chloro-4,6-difluoroaniline.
Applications De Recherche Scientifique
tert-Butyl (2-chloro-4,6-difluorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications includes its use as a building block for the development of new drugs with anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-chloro-4,6-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways and result in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
tert-Butyl (2-chloro-4,6-difluorophenyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-chloro-4,5-difluorophenyl)carbamate: This compound has a similar structure but with the fluorine atoms in different positions on the phenyl ring.
tert-Butyl (2-chloro-5-fluoropyridin-3-yl)carbamate: This compound contains a pyridine ring instead of a phenyl ring, which can result in different chemical and biological properties.
tert-Butyl (2-amino-4,5-difluorophenyl)carbamate: This compound has an amino group instead of a chloro group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and interactions with biological molecules.
Propriétés
Formule moléculaire |
C11H12ClF2NO2 |
|---|---|
Poids moléculaire |
263.67 g/mol |
Nom IUPAC |
tert-butyl N-(2-chloro-4,6-difluorophenyl)carbamate |
InChI |
InChI=1S/C11H12ClF2NO2/c1-11(2,3)17-10(16)15-9-7(12)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,16) |
Clé InChI |
NURBHVGYJCBOSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


